

1-benzoyl-3-(4-chlorophenyl)-2-thiourea chemical properties

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Compound of Interest

Compound Name: Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

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An In-depth Technical Guide on the Core Chemical Properties of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a derivative of thiourea, has garnered interest within the scientific community for its versatile chemical properties and potential biological applications. Thiourea derivatives are known for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic data, and reported biological activities of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, also referred to as N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT). Detailed experimental protocols and data are presented to support further research and development in the fields of medicinal chemistry and materials science.

Chemical Synthesis and Structure

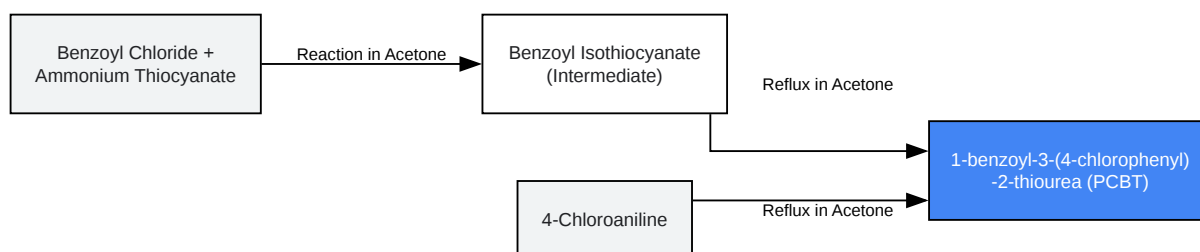
The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea can be achieved through several methods, with the most common being the reaction between a benzoyl isothiocyanate intermediate and p-chloroaniline.^[1] An alternative route involves the acylation of thiourea with

4-chlorobenzoyl chloride.[4] A microwave-assisted approach has also been reported, offering a green chemistry alternative for its synthesis.[1]

The molecular structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea allows for tautomerism, existing in both keto and enol forms, which influences its coordination chemistry and biological interactions.[1][5]

General Synthesis Workflow

The primary synthesis route involves two main steps: the formation of benzoyl isothiocyanate followed by its reaction with 4-chloroaniline.



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Caption: General synthesis workflow for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

Experimental Protocol: Synthesis of N-(p-chlorophenyl)-N'-Benzoyl thiourea (PCBT)

This protocol is adapted from a reported microwave-assisted synthesis.[1]

- **Preparation of Benzoyl Isothiocyanate:** A solution of benzoyl chloride is reacted with ammonium thiocyanate in acetone. The resulting mixture is filtered to remove ammonium chloride precipitate, yielding a filtrate containing benzoyl isothiocyanate.
- **Reaction with p-Chloroaniline:** The benzoyl isothiocyanate filtrate is added dropwise to a solution of para-chloroaniline (0.1 M, 12.75 g) dissolved in 25 ml of acetone with continuous stirring.[1]

- Reflux and Precipitation: The mixture is refluxed for 2 hours with continuous stirring.[\[1\]](#)
- Isolation and Purification: The reaction mixture is then transferred to a beaker and left for two days to allow for complete precipitation. The resulting precipitate is filtered, washed with ethanol and acetone, and then recrystallized from ethanol to obtain the pure PCBT ligand. The purity can be monitored by TLC.[\[1\]](#)

Physicochemical and Spectroscopic Properties

The synthesized compound is typically a solid at room temperature and has been characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ ClN ₂ OS	[1]
Molecular Weight	290.77 g/mol	[6]
Appearance	Light yellow powder	[4]
Melting Point	170-176 °C	[7]
Yield	78-83% (Microwave Synthesis)	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

The IR spectrum shows characteristic absorption bands corresponding to the different functional groups present in the molecule.

Functional Group	Wavenumber (cm ⁻¹)	Reference
$\nu(\text{N-H})$	3322–3358	[8]
$\nu(\text{C=O})$	1638–1686	[8][9]
$\nu(\text{C-N})$	1332–1352	[8]
$\nu(\text{C=S})$	696–754	[8]

¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in DMSO-d₆.[\[1\]](#)

¹H NMR Data:

Chemical Shift (δ ppm)	Multiplicity	Assignment	Reference
12.59	Singlet	N ¹⁰ -H	[1]
11.58	Singlet	N ⁸ -H	[1]
7.45–8.00	Multiplet	Aromatic Protons	[1]

¹³C NMR Data: While mentioned in the literature, specific peak assignments for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not detailed in the provided search results.[\[1\]](#)[\[6\]](#) However, the presence of signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, along with aromatic carbons, is expected.

The mass spectrum confirms the molecular weight of the compound.

m/z	Relative Abundance (%)	Assignment	Reference
292.34	42.56	[M] ⁺	[1]
93.59	31.09	[C ₆ H ₆ N] ⁺	[1]
58.42	39.44	[NCS] ⁺	[1]
50.81	90.46	[C ₄ H ₂] ⁺	[1]

Tautomeric Forms

The presence of –NH–C(=S) and –NH–C(=O) functional groups allows the ligand to exist in tautomeric forms, which is significant for its coordination behavior with metal ions.[1]

Caption: Tautomeric equilibrium of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

Biological Activities

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[3] 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its metal complexes have been evaluated for their potential as antimicrobial and antifungal agents.[1]

Antimicrobial and Antifungal Activity

The free ligand (PCBT) and its transition metal complexes have been screened for their activity against various bacterial and fungal strains.[1]

- Bacterial Strains Tested: Staphylococcus aureus, Streptococcus mutans (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative).[1]
- Fungal Strains Tested: Aspergillus niger and Candida albicans.[1]

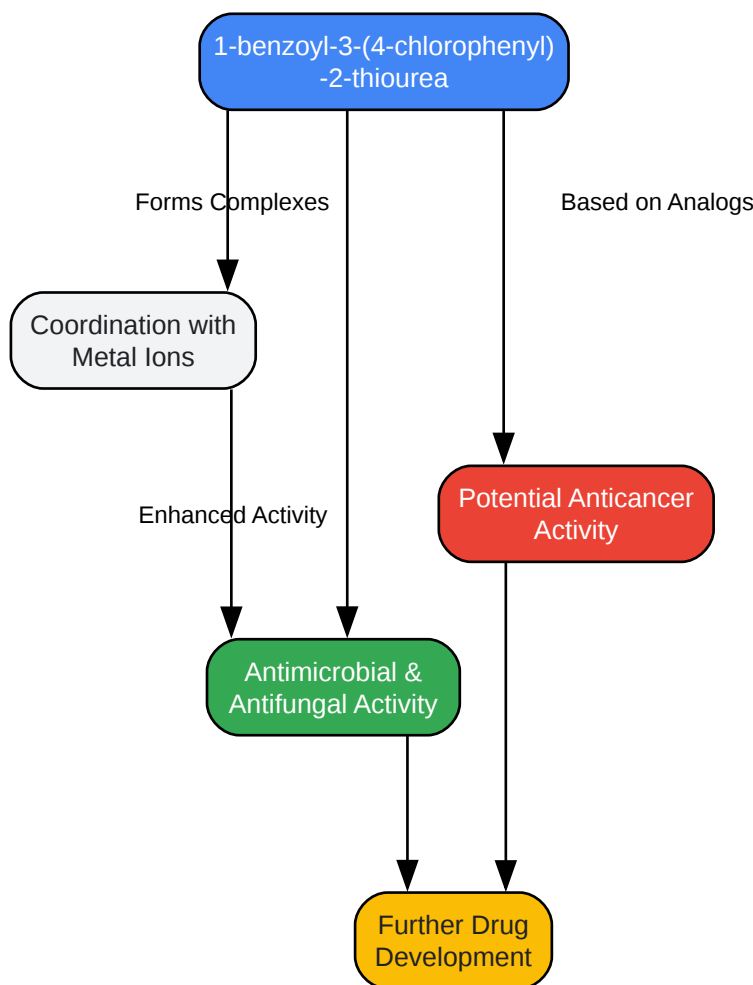
Some studies have shown that metal complexes of the ligand can exhibit moderate inhibitory activity, sometimes greater than the free ligand itself.[1] The presence of fluorine atoms on the phenyl ring of similar benzoylthiourea derivatives has been shown to enhance antibacterial and antifungal effects.[10]

Potential Anticancer Activity

While direct studies on the anticancer activity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not prominent in the search results, related N-(dihalobenzoyl)-N'-phenylthiourea compounds have demonstrated cytotoxicity against human breast cancer cell lines (MCF-7 and T47D).[9] [11] The lipophilicity conferred by the benzoyl, phenyl, and halogen moieties is thought to enhance cell penetration.[9] This suggests that 1-benzoyl-3-(4-chlorophenyl)-2-thiourea could be a candidate for similar investigations.

Logical Flow of Potential Biological Applications

The chemical properties of this compound suggest a pathway for its investigation as a therapeutic agent.



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Caption: Potential pathways for biological applications of the title compound.

Conclusion

1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a versatile compound with well-documented synthesis and characterization data. Its physicochemical properties, particularly its ability to form metal complexes and its demonstrated antimicrobial activity, make it a compound of interest for further research. The cytotoxic potential of structurally related compounds suggests that its evaluation as an anticancer agent may also be a fruitful area of investigation. This guide provides a foundational repository of technical information to aid researchers in the continued exploration of this and similar thiourea derivatives.

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